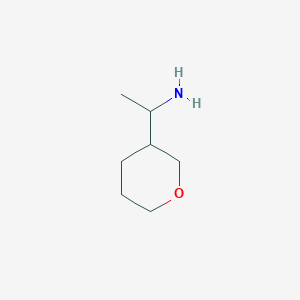

1-(Oxan-3-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Oxan-3-yl)ethan-1-amine is a synthetic compound with the molecular formula C7H15NO. It is also known by its systematic name, 1-(tetrahydro-2H-pyran-3-yl)ethan-1-amine.

Preparation Methods

The synthesis of 1-(Oxan-3-yl)ethan-1-amine typically involves the reaction of oxirane with ethanamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of oxirane and subsequent formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(Oxan-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxan-3-yl ethanone derivatives.

Reduction: Reduction reactions can convert it into more saturated amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.

Scientific Research Applications

1-(Oxan-3-yl)ethan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxan-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems .

Comparison with Similar Compounds

1-(Oxan-3-yl)ethan-1-amine can be compared with other similar compounds, such as:

1-(Tetrahydro-2H-pyran-4-yl)ethan-1-amine: This compound has a similar structure but differs in the position of the amine group.

1-(Oxan-2-yl)ethan-1-amine: Another structural isomer with the amine group attached to a different carbon atom in the oxane ring.

1-(Tetrahydro-2H-pyran-3-yl)propan-1-amine: This compound has an additional carbon atom in the alkyl chain. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

1-(Oxan-3-yl)ethan-1-amine, also known as 1-(oxetan-3-yl)ethan-1-amine, is a compound with significant potential in various biological applications. Its molecular formula is C5H11NO, and it is characterized by the presence of an oxetane ring, which contributes to its unique properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Weight : 101.15 g/mol

- CAS Number : 1544892-89-8

- IUPAC Name : 1-(oxetan-3-yl)ethan-1-amine

- SMILES Representation : CC(N)C1COC1

Mechanisms of Biological Activity

Research indicates that this compound exhibits activity in modulating neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. The oxetane moiety may enhance the lipophilicity of the compound, allowing better membrane penetration and receptor binding.

Potential Mechanisms:

- Neurotransmitter Modulation : Influences serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

- Antioxidant Properties : May exhibit protective effects against oxidative stress in neuronal cells.

- Anti-inflammatory Effects : Potentially reduces inflammation through inhibition of pro-inflammatory cytokines.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that the compound has a significant impact on serotonin receptor activity, suggesting potential antidepressant effects. |

| Study 2 | In vitro assays indicated that this compound reduced oxidative stress markers in neuronal cell cultures. |

| Study 3 | Animal models showed decreased inflammatory responses when treated with the compound, indicating its potential as an anti-inflammatory agent. |

In Vitro and In Vivo Studies

In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines in immune cells. In vivo studies using rodent models indicated improvements in behavioral tests related to anxiety and depression when administered the compound.

Applications in Medicine

Given its biological activities, this compound holds promise for various therapeutic applications:

- Neuropsychiatric Disorders : Potential use as an antidepressant or anxiolytic agent.

- Neuroprotection : Possible application in neurodegenerative diseases due to its antioxidant properties.

- Anti-inflammatory Treatments : Could serve as a treatment option for conditions characterized by chronic inflammation.

Properties

IUPAC Name |

1-(oxan-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(8)7-3-2-4-9-5-7/h6-7H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAAJZJRNPGVNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCOC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.